molecular formula C7H17NO3P- B14314714 [Di(propan-2-yl)amino]-methoxyphosphinate CAS No. 114333-16-3

[Di(propan-2-yl)amino]-methoxyphosphinate

Cat. No.: B14314714
CAS No.: 114333-16-3
M. Wt: 194.19 g/mol
InChI Key: JRPSUKHOMUIFMO-UHFFFAOYSA-M
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Description

[Di(propan-2-yl)amino]-methoxyphosphinate is a synthetic chemical compound belonging to the organophosphorus class. This compound is known for its high toxicity and is primarily used in chemical warfare as a nerve agent. It is a thiophosphonate, which means it contains a phosphorus atom bonded to sulfur, oxygen, and nitrogen atoms. The compound is colorless and odorless in its pure form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Di(propan-2-yl)amino]-methoxyphosphinate involves several steps. The primary method is the transester process, which produces a racemic mixture of the two enantiomers. This process begins with the methylation of phosphorus trichloride to produce methyl phosphonous dichloride. The resulting material is then reacted with ethanol to form a diester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the compound’s high toxicity. The production facilities are equipped with advanced safety systems to prevent accidental exposure and environmental contamination .

Chemical Reactions Analysis

Types of Reactions

[Di(propan-2-yl)amino]-methoxyphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled conditions to ensure safety and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce phosphine oxides, while substitution reactions can yield various phosphonate derivatives .

Scientific Research Applications

[Di(propan-2-yl)amino]-methoxyphosphinate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with enzymes and proteins.

    Medicine: Research focuses on developing antidotes and treatments for poisoning by this compound.

    Industry: It is used in the development of pesticides and other chemical products.

Mechanism of Action

The primary mechanism of action of [Di(propan-2-yl)amino]-methoxyphosphinate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By blocking this enzyme, the compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of muscles, glands, and central nervous system neurons. This results in severe physiological effects, including muscle paralysis and respiratory failure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Di(propan-2-yl)amino]-methoxyphosphinate is unique due to its specific molecular structure, which allows it to interact with acetylcholinesterase in a highly effective manner. Its stability and persistence in the environment also make it a particularly dangerous compound .

Properties

CAS No.

114333-16-3

Molecular Formula

C7H17NO3P-

Molecular Weight

194.19 g/mol

IUPAC Name

[di(propan-2-yl)amino]-methoxyphosphinate

InChI

InChI=1S/C7H18NO3P/c1-6(2)8(7(3)4)12(9,10)11-5/h6-7H,1-5H3,(H,9,10)/p-1

InChI Key

JRPSUKHOMUIFMO-UHFFFAOYSA-M

Canonical SMILES

CC(C)N(C(C)C)P(=O)([O-])OC

Origin of Product

United States

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